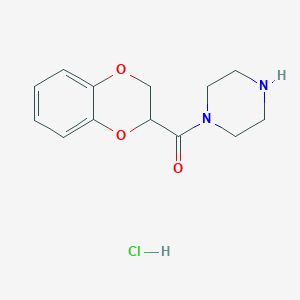

1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

- IUPAC Name : 1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride

- Synonyms : Doxazosin EP Impurity B, Doxazosin Related Compound A, 2-(1-Piperazinylcarbonyl)-1,4-benzodioxane Hydrochloride.

- CAS Registry Number : 70918-74-0.

- Molecular Formula : C₁₃H₁₇ClN₂O₃.

- Molecular Weight : 284.74 g/mol.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 70918-74-0 | |

| Molecular Formula | C₁₃H₁₇ClN₂O₃ | |

| Molecular Weight | 284.74 g/mol | |

| SMILES Code | Cl.O=C(C1COC2=C(O1)C=CC=C2)N1CCNCC1 |

Molecular Topology and Conformational Analysis

The structure comprises:

- Benzodioxin Core : A 2,3-dihydro-1,4-benzodioxin moiety with a carbonyl group at position 2.

- Piperazine Ring : A six-membered saturated ring containing two nitrogen atoms, linked via a carbonyl bridge to the benzodioxin unit.

- Hydrochloride Salt : A chloride ion counterion neutralizing the piperazine’s protonated amine.

Conformationally, the piperazine ring adopts chair or boat conformations, while the benzodioxin ring remains planar due to aromatic stabilization. Steric hindrance between the benzodioxin and piperazine groups may influence molecular flexibility.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12;/h1-4,12,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKBWYXLYINULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384918 | |

| Record name | (2,3-Dihydro-1,4-benzodioxin-2-yl)(piperazin-1-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70918-74-0 | |

| Record name | Methanone, (2,3-dihydro-1,4-benzodioxin-2-yl)-1-piperazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70918-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3-Dihydro-1,4-benzodioxin-2-yl)(piperazin-1-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 70918-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Pot Synthesis in Alcoholic Solvents

The most widely reported method involves the direct condensation of ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate with piperazine in alcoholic solvents. This one-pot reaction eliminates the need for isolating intermediates, improving efficiency. Key steps include:

-

Reaction Conditions : A mixture of ethyl ester and excess piperazine is refluxed in methanol, ethanol, or isopropanol for 15–35 hours.

-

Workup : After solvent removal, the residue is extracted with water-immiscible solvents (e.g., chloroform or ethyl acetate). The free base is isolated by distilling the organic phase or converted to the hydrochloride salt via HCl gas treatment.

-

Yield : 71–81% for the free base; 74–86% for the hydrochloride salt after purification.

Advantages:

Solvent and Stoichiometry Optimization

Studies highlight the role of solvent polarity and piperazine stoichiometry:

Acid Chloride-Mediated Acylation

Classical Two-Step Approach

Older methods involve converting 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid to its acid chloride, followed by reaction with piperazine:

Limitations:

Coupling Agent-Assisted Synthesis

Use of N,N′N,N'N,N′-Carbonyldiimidazole (CDI)

Modern protocols employ coupling agents to bypass acid chloride intermediates. A representative procedure includes:

-

Activation : 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid is treated with CDI in THF at 20–25°C for 2 hours to form an imidazolide intermediate.

-

Coupling : The imidazolide reacts with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine in THF, followed by HCl gas treatment to precipitate the hydrochloride salt.

Advantages:

Comparative Analysis of Preparation Methods

Industrial-Scale Production Considerations

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of piperazine derivatives and is characterized by the presence of a benzodioxin moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 285.7 g/mol

- CAS Number : 70918-74-0

The compound exhibits a unique combination of properties due to its structural components, which contribute to its biological activity.

Pharmacological Studies

1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride has shown promise in various pharmacological studies. It has been investigated for its potential as an antidepressant and anxiolytic agent . Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study Example :

A study conducted on rodent models demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors, suggesting its efficacy as an anxiolytic agent .

| Study | Model | Findings |

|---|---|---|

| Rodent Model | Anxiety Reduction | Significant decrease in anxiety-like behaviors observed after treatment with the compound. |

Antitumor Activity

Another area of interest is the compound's potential antitumor activity . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study Example :

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent against certain types of tumors .

| Cell Line | Concentration | Effect |

|---|---|---|

| A549 (Lung Cancer) | 10 µM | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20 µM | Cell cycle arrest at G0/G1 phase |

Neuroprotective Effects

Research also indicates that this compound may possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study Example :

In cellular models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal death .

| Model | Treatment | Outcome |

|---|---|---|

| SH-SY5Y Neuronal Cells | Compound Treatment | Reduced cell death under oxidative stress conditions |

Hazard Classification:

- Toxic if swallowed

- Toxic in contact with skin

- May cause damage to organs through prolonged exposure

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride is closely related to its role as an impurity in Doxazosin. Doxazosin works by relaxing the smooth muscles of the prostate and bladder neck, which helps improve urine flow and reduce symptoms of benign prostatic hyperplasia . The molecular targets involved include alpha-1 adrenoceptors, which are blocked by Doxazosin, leading to muscle relaxation .

Comparison with Similar Compounds

Pharmacological Relevance

As an impurity (Doxazosin Mesilate Impurity B) , its characterization is essential for drug quality control. The benzodioxin moiety contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Target Compound : The benzodioxin carbonyl group stabilizes the piperazine ring against oxidation, whereas 1-(chloroacetyl) derivatives (e.g., sc-345041) exhibit higher reactivity in nucleophilic substitutions .

- Synthetic Yields : The target compound’s one-pot synthesis achieves >95% purity , outperforming multi-step routes for analogues like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (lower yields due to side reactions) .

Receptor Binding and Selectivity

- Doxazosin Intermediate (Target): The benzodioxin carbonyl group aligns with α₁-adrenergic receptor pockets, critical for antihypertensive activity . In contrast, HBK15’s chlorophenoxy group shifts selectivity toward serotonin receptors .

- Eltoprazine : Lacks the carbonyl group, reducing α₁-adrenergic affinity but enhancing 5-HT receptor binding .

Impurity Profile vs. Active Pharmaceutical Ingredients (APIs)

- APIs like Doxazosin Mesylate : Incorporate additional quinazoline moieties for enhanced receptor binding (IC₅₀ = 0.2 nM for α₁-adrenergic receptors) .

Research Findings and Implications

- Synthetic Efficiency : The target compound’s single-step synthesis minimizes waste and cost vs. analogues requiring protective groups (e.g., HBK series ) .

- Metabolic Fate : Unlike Doxazosin (metabolized by CYP3A4/1A1) , the target compound’s benzodioxin moiety may resist hepatic oxidation, increasing environmental persistence .

- Therapeutic Potential: Structural tweaks in analogues (e.g., chloroacetyl or dithiolone groups) could expand applications to antimicrobial or neuropsychiatric disorders .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride (CAS No. 70918-74-0) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and relevant case studies.

- Molecular Formula : C13H16ClN2O3

- Molecular Weight : 284.74 g/mol

- IUPAC Name : 2,3-dihydro-1,4-benzodioxin-3-yl(piperazin-1-yl)methanone; hydrochloride

- SMILES Notation : Cl.O=C(C1COc2ccccc2O1)N3CCNCC3

The compound exhibits a unique mechanism of action primarily through its interaction with various neurotransmitter systems. It has been shown to influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. The piperazine moiety is known for its ability to modulate receptor activity, particularly in the central nervous system (CNS).

Pharmacological Effects

1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride has demonstrated several biological activities:

- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models by enhancing serotonergic transmission.

- Anxiolytic Properties : Studies have suggested that this compound may reduce anxiety levels through modulation of GABAergic systems.

In Vitro Studies

In vitro studies have assessed the compound's efficacy in various cellular models:

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Neuronal Cells | 10 µM | Increased serotonin release | |

| Cardiomyocytes | 5 µM | Reduced heart rate (bradycardic effect) | |

| Endothelial Cells | 50 µM | Vasorelaxation observed |

These studies indicate that the compound not only affects neurotransmitter release but also has implications for cardiovascular health.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal explored the antidepressant effects of related compounds in a rodent model. The findings indicated that administration of similar benzodioxin derivatives resulted in significant reductions in depressive behaviors as measured by the forced swim test.

Case Study 2: Cardiovascular Impact

Another investigation focused on the cardiovascular effects of piperazine derivatives. The results showed that these compounds could induce vasorelaxation and bradycardia, suggesting potential therapeutic uses in managing hypertension.

Q & A

Q. How is computational modeling used to predict metabolic pathways of this compound?

- Answer:

- In silico tools: Use Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., piperazine N-oxidation, benzodioxin O-dealkylation).

- Docking studies: Simulate interactions with CYP3A4/2D6 enzymes using AutoDock Vina to predict primary metabolites.

- Validation: Compare predictions with in vitro microsomal assays (LC-MS/MS quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.